4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid

soluble epoxide hydrolase enzyme inhibition lead optimization

4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid (CAS 1000350-06-0) is a γ-pyrone derivative bearing a trifluoromethyl substituent at the 6-position and a carboxylic acid at the 2-position. Its first synthesis was reported in *Russian Chemical Bulletin* via a Claisen-type condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate.

Molecular Formula C7H3F3O4
Molecular Weight 208.09 g/mol
CAS No. 1000350-06-0
Cat. No. B3069902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid
CAS1000350-06-0
Molecular FormulaC7H3F3O4
Molecular Weight208.09 g/mol
Structural Identifiers
SMILESC1=C(OC(=CC1=O)C(F)(F)F)C(=O)O
InChIInChI=1S/C7H3F3O4/c8-7(9,10)5-2-3(11)1-4(14-5)6(12)13/h1-2H,(H,12,13)
InChIKeyJGVPJIFWDKSYJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid (CAS 1000350-06-0): Structural Identity and Core Procurement Parameters


4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid (CAS 1000350-06-0) is a γ-pyrone derivative bearing a trifluoromethyl substituent at the 6-position and a carboxylic acid at the 2-position . Its first synthesis was reported in *Russian Chemical Bulletin* (2007) via a Claisen-type condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate [1]. The compound has appeared as a specific, numbered example (Compound 6) in U.S. patent filings directed toward soluble epoxide hydrolase (sEH) inhibition, underscoring its relevance as a non-urea sEH inhibitor scaffold [2].

Why 4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid Cannot Be Replaced by Common In-Class γ-Pyrones or Other sEH Inhibitors


In the context of soluble epoxide hydrolase (sEH) inhibition, quantitative potency comparisons from a shared patent assay framework demonstrate that performance is acutely sensitive to structural modification: within the identical series, Ki values span more than two orders of magnitude (from <0.05 nM to >3 nM), and substitution of the trifluoromethyl group or alteration of the pyranone ring can abolish target engagement [1]. For example, the des-trifluoromethyl comanic acid scaffold shows no reported sEH activity in the patent literature, while other non-urea sEH inhibitors such as TPPU and AUDA exhibit human sEH IC50 values in the 3.7–69 nM range, representing a ~7- to ~125-fold potency gap relative to the 0.55 nM Ki reported for this compound . Generic sourcing that treats γ-pyrone carboxylic acids as interchangeable therefore risks selecting a material with either undemonstrated or orders-of-magnitude weaker target engagement for sEH-related research programs.

Quantitative Differentiation Evidence: 4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid vs. Comparators


sEH Inhibitory Potency: Head-to-Head Within-Patent Ki Comparison vs. Structurally Related Series Members

In the BindingDB-curated dataset derived from U.S. Patents US10377744, US11123311, and US11723929, 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid (listed as Compound 6) exhibits a Ki of 0.550 nM against recombinant human sEH in a FRET-based ACPU displacement assay [1]. Direct comparisons to other numbered compounds within the same patent families are available: Compound 24 (Ki = 0.150 nM) is approximately 3.7-fold more potent, while Compound 36 (Ki = 0.080 nM) is approximately 6.9-fold more potent. Conversely, Compound 44 (Ki = 3.35 nM) is approximately 6.1-fold less potent [2]. These data establish that the target compound occupies a precisely quantifiable position within the potency distribution of this specific non-urea sEH inhibitor series—neither the most nor the least potent member—providing a defined benchmark for researchers who require a specific level of target engagement distinct from the extremes of the series.

soluble epoxide hydrolase enzyme inhibition lead optimization

Inter-Class Potency Comparison: 4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid vs. Benchmark sEH Inhibitors TPPU, AUDA, and GSK2256294A

When comparing the patented Ki value of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid against well-characterized, commercially available sEH inhibitors from different chemical classes, the compound demonstrates intermediate potency that may represent a differentiated procurement option. TPPU (a urea-based sEH inhibitor) exhibits a reported human sEH IC50 of 3.7 nM ; AUDA (an adamantyl-urea inhibitor) shows a human sEH IC50 of 69 nM ; and GSK2256294A displays exceptional potency with a reported recombinant human sEH IC50 of 27 pM (0.027 nM) . The target compound's Ki of 0.55 nM places it approximately 6.7-fold more potent than TPPU, roughly 125-fold more potent than AUDA, and approximately 20-fold less potent than GSK2256294A. This quantitative positioning is relevant for laboratories that find TPPU insufficiently potent for their assay sensitivity requirements but wish to avoid the sub-picomolar potency of GSK2256294A, which may present challenges in washout or reversibility studies.

sEH pharmacology tool compound selection cross-chemotype comparison

Chemical Scaffold Differentiation: Trifluoromethyl-Substituted γ-Pyrone Carboxylic Acid vs. Des-CF₃ Comanic Acid and Urea-Based sEH Inhibitors

The 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid scaffold represents a structurally distinct non-urea sEH inhibitor chemotype. The parent comanic acid (4-oxo-4H-pyran-2-carboxylic acid, CAS 1219-33-6) lacks the 6-trifluoromethyl group and has no reported sEH inhibitory activity in the patent or primary literature . The first-in-class sEH inhibitors (e.g., AUDA, TPPU) are built on a 1,3-disubstituted urea pharmacophore; this compound's carboxylic acid functionality and γ-pyrone core offer a fundamentally different hydrogen-bonding motif and ionization state at physiological pH [1]. The trifluoromethyl group confers increased lipophilicity (estimated contribution of approximately +0.8 to +1.0 logP units vs. the des-CF₃ analog [2]), which may influence both membrane permeability and non-specific protein binding profiles relative to urea-based inhibitors. The absence of the urea moiety also eliminates a potential metabolic liability (amide/urea hydrolysis) that has been documented for certain urea-based sEH inhibitors in microsomal stability assays.

scaffold novelty non-urea sEH inhibitor physicochemical differentiation

Synthetic Accessibility and Commercial Availability: Procurement-Ready Intermediate vs. Multi-Step Custom Syntheses Required for Competing sEH Inhibitors

4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid is prepared via a single-step Claisen condensation between ethyl 2,4-dioxopentanoate and ethyl trifluoroacetate in the presence of sodium ethoxide, followed by ester hydrolysis [1]. Both starting materials are commercially available from multiple suppliers at reagent-grade purity and bulk scale. This contrasts with multi-step synthetic sequences required for comparator molecules: GSK2256294A involves a convergent synthesis with multiple protecting group manipulations and a final urea coupling step; (Rac)-EC5026 requires a stereoselective piperidine functionalization followed by urea formation [2]. Commercial availability data indicates the target compound is stocked by several vendors (e.g., CymitQuimica, Leyan, Chemenu) at ≥95% purity , enabling immediate procurement without the 4- to 12-week lead times typical for custom synthesis of patent-exemplified comparator compounds. For research programs where synthetic bandwidth is a limiting factor, access to a readily available building block that also serves as a direct sEH inhibitor eliminates the need for dedicated FTE allocation.

synthetic tractability building block availability procurement lead time

Procurement-Driven Application Scenarios for 4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid


sEH Inhibitor Screening Library Expansion with a Non-Urea Chemotype

For screening groups building diverse sEH inhibitor libraries, this compound adds a non-urea, γ-pyrone carboxylic acid chemotype with a quantified Ki of 0.55 nM against recombinant human sEH, as documented in multiple U.S. patent filings (US10377744, US11123311, US11723929) [1]. Its structural divergence from the urea-centric pharmacophore may enable the identification of hits that bind to distinct sub-pockets within the sEH catalytic domain, complementing traditional urea-based inhibitor collections. The compound serves as both a screening hit and a tractable starting point for parallel SAR exploration.

Potency-Benchmarked Tool Compound for sEH Pharmacological Studies Requiring Intermediate Target Engagement

With a Ki of 0.55 nM, this compound occupies a well-defined potency position that is approximately 6.7-fold more potent than TPPU (IC50 = 3.7 nM) yet approximately 20-fold less potent than GSK2256294A (IC50 = 0.027 nM) [1]. This intermediate potency makes it particularly suitable for ex vivo target engagement assays where complete enzyme saturation (as may occur with sub-picomolar inhibitors) is undesirable, or for in vitro studies using cell lines with moderate sEH expression levels where graded inhibition responses are needed.

Synthetic Chemistry Programs Requiring a Trifluoromethyl-Containing γ-Pyrone Building Block

As documented in the 2007 synthesis publication [1], the compound is accessible in one step from ethyl 2,4-dioxopentanoate and ethyl trifluoroacetate, and the carboxylic acid functionality enables direct amide coupling, esterification, or reduction to the corresponding alcohol for further diversification. The trifluoromethyl group provides a convenient ¹⁹F NMR handle for reaction monitoring and purity assessment. Multi-vendor commercial availability at ≥95% purity eliminates the need for in-house synthesis for pilot-scale derivatization campaigns.

Comparative sEH Inhibitor Selectivity Profiling Panels

Within the specific patent series exemplified by US10377744, this compound (Ki = 0.55 nM) is bracketed by Compound 24 (Ki = 0.15 nM) and Compound 44 (Ki = 3.35 nM) [1]. Researchers performing comparative selectivity profiling across the epoxide hydrolase family or assessing off-target liability against related α/β-hydrolase fold enzymes (e.g., FAAH, CES1) can use this compound as a mid-potency reference point, enabling correlation of subtle structural modifications with broader selectivity fingerprints.

Quote Request

Request a Quote for 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.